molecular formula C48H52O8 B13112326 Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate CAS No. 136527-23-6

Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate

Cat. No.: B13112326
CAS No.: 136527-23-6
M. Wt: 756.9 g/mol
InChI Key: VLTMKCANMFQSIE-UHFFFAOYSA-N
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Description

Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate (CAS 136527-23-6) is a chemical compound with the molecular formula C₄₈H₅₂O₈ and a molecular weight of 756.92 g/mol . As a perylene tetracarboxylate ester, it is part of a well-known class of compounds valued in material science for their optoelectronic properties . Perylene-based derivatives are extensively researched as n-type semiconductors due to their strong light absorption and electron-accepting capabilities, making them suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells . The cyclohexyl ester functionalization can influence the compound's solubility and self-assembly behavior, which are critical parameters for processing and thin-film morphology in device fabrication . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

136527-23-6

Molecular Formula

C48H52O8

Molecular Weight

756.9 g/mol

IUPAC Name

tetracyclohexyl perylene-3,4,9,10-tetracarboxylate

InChI

InChI=1S/C48H52O8/c49-45(53-29-13-5-1-6-14-29)37-25-21-33-35-23-27-39(47(51)55-31-17-9-3-10-18-31)44-40(48(52)56-32-19-11-4-12-20-32)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-15-7-2-8-16-30/h21-32H,1-20H2

InChI Key

VLTMKCANMFQSIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)OC7CCCCC7)C(=O)OC8CCCCC8)C(=O)OC9CCCCC9

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Perylene-3,4,9,10-tetracarboxylic Acid Dianhydride

The synthesis typically begins with perylene-3,4,9,10-tetracarboxylic acid dianhydride , a key intermediate prepared by controlled saponification and oxidation of perylene-3,4,9,10-tetracarboxylic acid diimide.

  • Saponification Process : Perylene-3,4,9,10-tetracarboxylic acid diimide is treated with concentrated sulfuric acid (92.5–97.5%) at elevated temperatures (210–230 °C, preferably 215–220 °C) for 2 hours to yield the dianhydride with high purity and yield. The reaction mixture is then cooled, filtered, and washed to remove impurities and colored by-products arising from oxidation and sulfation.

  • Purification : The crude dianhydride is dissolved in potassium hydroxide solution under nitrogen atmosphere and heated to 80–90 °C to separate half-saponified intermediates. Subsequent treatment with iron(II) sulfate and acid precipitation yields purified perylene-3,4,9,10-tetracarboxylic acid dianhydride.

Esterification to Form Tetracyclohexyl Ester

The esterification step involves reacting perylene-3,4,9,10-tetracarboxylic acid dianhydride or its derivatives with cyclohexanol or cyclohexyl alcohol under conditions that promote formation of the tetracyclohexyl ester.

  • General Esterification Conditions : The dianhydride is refluxed with an excess of cyclohexanol in the presence of a dehydrating agent or catalyst (e.g., acid catalyst such as sulfuric acid or Lewis acids) to promote ester bond formation at the four carboxylic acid sites.

  • Alternative Method Using Base Catalysis : In some syntheses, potassium carbonate or other bases in polar aprotic solvents (e.g., DMF, toluene) are used with cyclohexanol to facilitate nucleophilic attack on the anhydride, forming ester linkages efficiently.

  • Reaction Monitoring and Purification : The reaction progress is monitored by chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic analysis (NMR, UV-Vis). The final product is purified by recrystallization or chromatography to obtain high-purity tetracyclohexyl perylene-3,4,9,10-tetracarboxylate.

Detailed Research Findings and Data

Step Conditions Reagents/Amounts Yield/Notes
Saponification of diimide 215–220 °C, 2 h, concentrated H2SO4 2.5–6x weight of 92.5–97.5% sulfuric acid High purity dianhydride, removal of colored by-products; eco-friendly process
Purification KOH solution, 80–90 °C, N2 atmosphere KOH (85%), FeSO4, HCl Separation of monoanhydride monoimide impurities; yields purified dianhydride
Esterification (typical) Reflux in cyclohexanol, acid catalyst Excess cyclohexanol, acid catalyst Formation of tetracyclohexyl ester; reaction time varies (several hours)
Alternative base-catalyzed esterification 50–130 °C, 3–24 h, aprotic solvent K2CO3 or Cs2CO3, cyclohexanol, DMF/toluene Efficient ester formation; yields up to 79–95% reported in related perylene ester syntheses

Notes on Reaction Optimization and Variants

  • Temperature Control : Maintaining precise temperature ranges during saponification and esterification is critical to avoid side reactions such as over-oxidation or incomplete esterification.

  • Solvent Choice : Aprotic solvents like DMF or toluene are preferred for base-catalyzed esterifications due to their ability to dissolve reactants and promote nucleophilic substitution.

  • Catalyst Selection : Acid catalysts (e.g., sulfuric acid) are traditional for esterification, but bases such as potassium carbonate combined with phase transfer catalysts (e.g., 18-crown-6) have been shown to enhance yields and selectivity in related perylene derivative syntheses.

  • Purity Requirements : Given the compound's application in high-performance materials, purification steps including charcoal treatment, filtration, and chromatography are essential to remove colored impurities and side products.

Summary Table of Preparation Methods

Preparation Stage Method Details Key Parameters Outcome/Remarks
Dianhydride synthesis Saponification of diimide in H2SO4 215–220 °C, 2 h, 3–5x sulfuric acid High purity intermediate for esterification
Dianhydride purification KOH treatment, FeSO4 reduction, acid precipitation 80–90 °C, N2 atmosphere Removal of monoanhydride impurities
Esterification Reflux with cyclohexanol + acid catalyst Excess cyclohexanol, reflux time varies Formation of tetracyclohexyl ester
Base-catalyzed esterification K2CO3/Cs2CO3, 18-crown-6, DMF/toluene 50–130 °C, 3–24 h High yield, selective ester formation

Scientific Research Applications

Photonic Applications

Fluorescent Probes
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is utilized in the development of fluorescent probes. These probes are essential in biological imaging and sensing applications due to their high fluorescence quantum yields. For instance, derivatives based on perylene-3,4,9,10-tetracarboxylic tetraester have demonstrated significant enhancements in fluorescence when functionalized with specific receptors . The ability to achieve pH-sensitive fluorescence makes these compounds particularly valuable for monitoring biological processes in real-time.

Organic Light-Emitting Diodes (OLEDs)
The compound's excellent photophysical properties make it suitable for use in OLED technology. Perylene diimides (PDIs), including tetracyclohexyl perylene derivatives, exhibit strong absorption and emission characteristics that can be harnessed in light-emitting applications. Their stability and efficiency have led to their incorporation into next-generation display technologies .

Biomedical Applications

Drug Delivery Systems
Tetracyclohexyl perylene derivatives have shown promise in drug delivery systems due to their biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and deliver them effectively to target sites within the body. Studies have indicated that PDI-based nanoparticles can enhance the retention of drugs in tumor tissues through the enhanced permeability and retention (EPR) effect .

Antitumor Activity
Research has highlighted the potential of perylene diimides as antitumor agents. Their ability to inhibit telomerase activity positions them as candidates for cancer therapy. The structural modifications of tetracyclohexyl perylene derivatives may enhance their efficacy and selectivity against cancer cells .

Material Science Applications

Conductive Materials
The high electron mobility and stability of this compound make it a candidate for use in conductive materials. Its incorporation into polymers can improve the electrical properties of these materials, making them suitable for applications in organic electronics and photovoltaic devices .

Nanocomposites
The compound can be used to create nanocomposites that leverage its optical properties. By integrating tetracyclohexyl perylene into polymer matrices, researchers can develop materials with enhanced mechanical strength and optical clarity, useful for various industrial applications .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of a tetraester derivative of perylene-3,4,9,10-tetracarboxylic acid as a fluorescent probe for cellular imaging. The probe exhibited significant fluorescence enhancement upon binding to target biomolecules, allowing for effective visualization in live-cell imaging applications .

Case Study 2: Cancer Therapy

In vitro studies using PDI-based nanoparticles showed a marked reduction in cancer cell viability compared to control groups. The nanoparticles were able to deliver chemotherapeutic agents directly into tumor cells while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is largely dependent on its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and electrostatic interactions with various biomolecules and materials. These interactions can influence the compound’s behavior in different environments, such as enhancing its fluorescence properties or facilitating its incorporation into electronic devices.

Comparison with Similar Compounds

Perylene-3,4,9,10-Tetracarboxylic Dianhydride (PTCDA)

  • Structure : PTCDA is the anhydride precursor of PTCA, lacking ester or metal coordination .
  • Properties : Insoluble in water but soluble in polar aprotic solvents. Exhibits strong absorption in the visible range (ε > 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) and is used as a red pigment (C.I. Pigment Red 224) .
  • Applications : Serves as a precursor for synthesizing PTCA derivatives and MOFs.

Potassium Perylene Tetracarboxylate (K-Pery MOF)

  • Structure: 3D MOF with K<sup>+</sup> nodes and PTCA<sup>4−</sup> linkers .
  • Properties :
    • Strong green PL (λem = 585 nm) in solid state .

    • Humidity-responsive impedance: Capacitance shifts by 5 orders of magnitude at 40% relative humidity (RH), enabling threshold-based sensing .

    • Low hysteresis and reversible response, ideal for flexible actuators .
  • Applications : Humidity sensors, printable actuators, and optoelectronic devices.

Sodium/Lithium Perylene Tetracarboxylates

  • Structure : Metal salts (e.g., Na4PTC, Li4PTC) with carboxylate groups bound to alkali metals.
  • Properties :
    • Electrochemical activity: Na4PTC delivers 74 mAh·g<sup>−1</sup> in potassium-ion batteries (KIBs), while Li4PTC shows efficient charge storage via carboxylate redox .
    • Enhanced stability in composite forms (e.g., K4PTC@CNT achieves 97 mAh·g<sup>−1</sup> over 500 cycles) .
  • Applications: Sustainable anode materials for Li/Na/K-ion batteries.

Water-Soluble Perylene Tetracarboxylate (PTCA<sup>4−</sup>)

  • Structure : Fully deprotonated PTCA<sup>4−</sup> in aqueous solution.
  • Properties :
    • Forms dynamic dimers with 10–100 ps lifetimes, enabling singlet fission (triplet yield >100%) .
    • Aggregation-dependent PL quenching at high concentrations (>3.75 mM) .
  • Applications : Photovoltaic research and light-harvesting systems.

N,N'-Dioctyl Perylene Diimide (PTCDI-C8)

  • Structure : Perylene diimide with octyl chains (C41H46N4O5</sup>) .
  • Properties :
    • High solubility in organic solvents.
    • Fluorescence with λem in the red/near-IR range.
  • Applications : Organic semiconductors, field-effect transistors, and dyes.

Comparative Data Table

Compound Key Properties Applications References
PTCDA Insoluble, strong visible absorption (ε > 10⁴ L·mol⁻¹·cm⁻¹) Pigments, MOF precursor [6], [20]
K-Pery MOF Green PL (585 nm), humidity-responsive impedance (ΔRH = 40%) Humidity actuators, sensors [1], [4], [11]
Na/Li-PTC Electrochemical capacity (74–97 mAh·g⁻¹), carboxylate redox Battery anodes [14], [22], [24]
PTCA<sup>4−</sup> (aqueous) Singlet fission (triplet yield >100%), dynamic dimer formation Photovoltaics [9], [12]
PTCDI-C8 Soluble, red/NIR fluorescence Organic electronics, dyes [18]
Zn-PTC MOF Dual-mechanism ECL quenching (RET + electron transfer) Biosensors [19]

Key Differentiators

Humidity Sensitivity : K-Pery MOF uniquely combines PL and impedance responses, unlike PTCDA or PTCDI-C8, which lack humidity sensitivity .

Electrochemical Performance : Na/Li-PTC derivatives outperform K-Pery in energy storage due to reversible carboxylate redox, whereas K-Pery is optimized for sensing .

Optical Behavior : PTCA<sup>4−</sup> in water exhibits singlet fission, a property absent in solid-state MOFs or PTCDI-C8 .

Synthetic Flexibility : PTCDA serves as a universal precursor, while metal salts and esters (e.g., PTCDI-C8) require tailored synthetic routes .

Q & A

Q. What are the standard synthesis protocols for perylene-3,4,9,10-tetracarboxylate derivatives?

Perylene-3,4,9,10-tetracarboxylate derivatives are typically synthesized via hydrolysis of the dianhydride precursor (PTCDA). A common method involves dissolving PTCDA in alkaline solutions (e.g., 0.5 M KOH or NaOH) under sonication or stirring. For example:

  • KOH-based synthesis : 350 mg PTCDA in 10 mL 0.5 M KOH, sonicated for 45 min at room temperature to yield 90 mM tetracarboxylate solution .
  • NaOH-based synthesis : 0.5 g PTCDA in 50 mL water with 0.356 g NaOH, stirred for 1 hour to form Na₄PTC . Characterization via IR spectroscopy shows distinct anhydride (1767 cm⁻¹) vs. carboxylate (loss of anhydride peaks) signatures .

Q. How is perylene tetracarboxylate integrated into metal-organic frameworks (MOFs)?

The carboxylate groups of perylene-3,4,9,10-tetracarboxylate act as linkers for MOF construction. Key steps include:

  • Hydrolysis of PTCDA to water-soluble tetracarboxylate salts (e.g., Na₄PTC) to enhance ligand solubility .
  • Solvothermal synthesis with metal ions (e.g., Y³⁺, Zn²⁺, or K⁺) in water/DMF mixtures .
  • Applications include humidity sensing (K-MOFs) and photocatalytic degradation of dyes (Y-PTC MOF) .

Q. What challenges arise in solubilizing perylene tetracarboxylate for aqueous studies?

PTCDA is insoluble in water, necessitating hydrolysis to carboxylate salts. Key factors:

  • Alkaline conditions : 0.5 M KOH or NaOH ensures complete deprotonation .
  • pH adjustment : Post-hydrolysis acidification (pH 5–6) precipitates intermediates like PTCA (perylene tetracarboxylic acid) .
  • Co-solvents : DMF/water mixtures (5:1) improve ligand solubility during MOF synthesis .

Advanced Research Questions

Q. What mechanistic insights explain singlet fission in aqueous perylene tetracarboxylate systems?

Perylene-3,4,9,10-tetracarboxylate forms transient dimers in water, enabling singlet fission (SF) with >100% triplet quantum yield. Key findings:

  • Dynamic dimerization : Observed via time-resolved absorption/fluorescence spectroscopy and NMR .
  • Disorder-driven efficiency : Structural fluctuations favor SF over charge separation, with triplet lifetimes in the nanosecond range .
  • Theoretical modeling : Correlates dimer geometry (e.g., slip-stacked vs. face-to-face) with SF efficiency .

Q. How does tetra-lithium perylene tetracarboxylate (PTCLi₄) perform in organic battery electrodes?

PTCLi₄ exhibits biphasic sodiation/desodiation with minimal volume change, addressing electrode stability. Key

  • Capacity : 165 mAh g⁻¹ at stable cycling .
  • Mechanism : Ligand-centered redox activity, with Li⁺/Na⁺ insertion into carboxylate groups .
  • Challenges : Bandgap tuning via π-conjugation enhancements improves conductivity .

Q. What role do perylene tetracarboxylate MOFs play in photocatalytic degradation?

Y-PTC MOF demonstrates high methylene blue degradation efficiency via:

  • Charge separation : Photoexcited electrons transfer to metal nodes (Y³⁺), while holes oxidize dyes .
  • Structural stability : Robust framework retains activity over multiple cycles . Comparative IR and XRD data confirm ligand integrity post-reaction .

Q. How do dynamic dimers of perylene tetracarboxylate influence optoelectronic properties?

Transient dimerization in aqueous solutions alters exciton dynamics:

  • Fluorescence quenching : Correlated with dimer concentration and lifetime .
  • Energy/electron transfer : Dual mechanisms (RET and electron transfer) enhance sensor stability, as shown in ECL aptasensors .

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